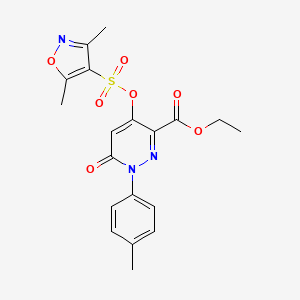

Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

This compound is a pyridazine derivative featuring a 3,5-dimethylisoxazole sulfonate ester group at position 4 and a p-tolyl substituent at position 1. Its structural complexity makes it a candidate for studying non-covalent interactions, such as hydrogen bonding and π-stacking, which influence crystallization behavior and stability .

Properties

IUPAC Name |

ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyloxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7S/c1-5-27-19(24)17-15(29-30(25,26)18-12(3)21-28-13(18)4)10-16(23)22(20-17)14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHOUZSLEBGJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(ON=C2C)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. Its structure incorporates multiple pharmacophores, including isoxazole and pyridazine moieties, which are known for their diverse biological properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

- Molecular Formula : C19H19N3O7S

- Molecular Weight : 433.4 g/mol

- CAS Number : 899992-08-6

Antitumor Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit tumor cell proliferation. In vitro assays indicate that this compound can induce apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in several experimental models. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, which are crucial in the pathogenesis of chronic inflammatory diseases. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Properties

This compound also exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the isoxazole ring is critical for its antitumor and anti-inflammatory properties. Modifications to the sulfonyl group have been shown to enhance potency against specific targets while reducing cytotoxicity to normal cells.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups on isoxazole | Increased antitumor activity |

| Alteration of sulfonamide linkage | Enhanced anti-inflammatory effects |

| Variation in alkyl substituents on pyridazine | Improved antimicrobial efficacy |

Case Studies

- Cancer Cell Lines : In a study assessing the effects on breast cancer cell lines (MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

- Inflammation Model : In an LPS-induced inflammation model using RAW264.7 macrophages, the compound reduced nitric oxide production by 60% at a concentration of 10 µM.

- Antimicrobial Testing : The compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds within this class exhibit considerable antitumor properties. Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has shown efficacy in inhibiting key cancer-related pathways such as BRAF(V600E) and EGFR, which are critical in the development of melanoma and lung cancer.

Case Study: Breast Cancer Cell Lines

In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of this compound demonstrated enhanced cytotoxicity when combined with chemotherapeutic agents like doxorubicin, suggesting a potential synergistic effect that could improve treatment outcomes.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored extensively. Studies have shown that it can exhibit significant activity against various bacterial strains and fungi, often through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways.

Synthetic Route Overview

The synthesis of this compound typically involves several steps:

- Formation of the Dihydropyridazine Core : This initial step involves the condensation of appropriate precursors to form the dihydropyridazine structure.

- Introduction of Sulfonate Groups : Sulfonic acid derivatives are introduced to enhance the biological activity.

- Final Esterification : The last step involves esterification to yield the target compound.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Modifications to specific functional groups can significantly influence its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Alteration of the isoxazole ring | Can enhance or reduce antitumor activity |

| Variation in sulfonate group | Affects anti-inflammatory properties |

| Changes in the carboxylate moiety | Influences antimicrobial efficacy |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to two close analogues:

Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (o-tolyl variant)

Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (chlorinated variant)

Table 1: Structural and Functional Differences

Crystallographic and Stability Insights

- p-Tolyl vs. o-Tolyl Variants : The para-methyl group in the target compound reduces steric hindrance compared to the ortho-methyl analogue, likely improving crystallinity and thermal stability. The o-tolyl variant may exhibit distorted ring puckering due to steric clashes, as inferred from general principles of ring puckering coordinates .

- Sulfonyloxy vs.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves:

Pyridazine ring formation : Condensation of hydrazine derivatives with diketones or α,β-unsaturated esters under reflux in ethanol or THF .

Sulfonate introduction : Reaction of the hydroxyl group on the pyridazine ring with 3,5-dimethylisoxazole-4-sulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

Esterification : Ethyl ester formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–25°C .

Q. Optimization strategies :

- Catalysts : Use of DMAP to accelerate sulfonylation .

- Temperature control : Maintain ≤40°C during sulfonate coupling to prevent decomposition .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., sulfonate at C4, p-tolyl at N1) through characteristic shifts (e.g., δ 1.3–1.5 ppm for ethyl ester, δ 6.8–7.2 ppm for aromatic protons) .

- 2D experiments (COSY, HSQC) : Resolve overlapping signals in the pyridazine and isoxazole regions .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~490) .

- X-ray crystallography : Resolve conformational ambiguities (e.g., dihedral angles between pyridazine and isoxazole rings) using SHELX software .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

Discrepancies in bond lengths/angles may arise from:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data .

- Disorder modeling : Apply PART/SUMP constraints for flexible groups (e.g., ethyl ester) .

- Validation metrics : Check R-factor convergence (<5%), ADP consistency, and Hirshfeld surface analysis .

Example : If sulfonate orientation conflicts between studies, compare torsion angles (C4–O–S–Cisoxazole) and validate against DFT-optimized geometries .

Q. What strategies mitigate low yields during sulfonate coupling in the synthesis?

Common issues and solutions:

- Moisture sensitivity : Use anhydrous solvents and molecular sieves to stabilize sulfonyl chloride .

- Competitive side reactions :

- Add DMAP (5 mol%) to enhance nucleophilicity of the hydroxyl group .

- Limit reaction time to 2–4 hours to prevent over-sulfonation .

- Workup : Quench excess sulfonyl chloride with ice-cold NaHCO₃ and extract with DCM .

Q. How can the compound’s reactivity be exploited for derivatization in medicinal chemistry studies?

Functional handles include:

- Ester group : Hydrolyze to carboxylic acid under basic conditions (NaOH/EtOH, 60°C) for salt formation .

- Sulfonate group : Participate in nucleophilic substitutions (e.g., with amines or thiols) in DMF at 80°C .

- Pyridazine ring : React with Grignard reagents at C5 to introduce alkyl/aryl groups .

Application example : Replace the ethyl ester with a pro-drug moiety (e.g., p-nitrophenyl ester) for targeted release .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs’ profiles?

Based on related dihydropyridazines:

- Kinase inhibition : Screen against CDK2 or EGFR using fluorescence polarization assays (IC₅₀ determination) .

- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≈ 8–32 µg/mL) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing EC₅₀ values with cisplatin controls .

SAR guidance : Modify the p-tolyl group to electron-withdrawing substituents (e.g., p-cyano) to enhance target affinity .

Q. How should researchers address discrepancies in HPLC purity assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.